molecular formula C5H10O2 B1360277 2-Butanone, 4-methoxy- CAS No. 6975-85-5

2-Butanone, 4-methoxy-

Cat. No. B1360277
CAS RN: 6975-85-5
M. Wt: 102.13 g/mol
InChI Key: DRWOJIIXBYNGGW-UHFFFAOYSA-N
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Patent
US04018799

Procedure details

In the manner described in Example 1, 3.80 g (25 mmol) samples of trimethylhydroquinone were treated in 25 ml of methanol, 5.0 ml of trimethyl orthoformate, and 0.10 ml of 36 N aqueous H 2 SO 4 with 50 mmole portions of the following methyl vinyl ketone substitutes: (a), 2-methoxybutadiene; (b), 3-ketobutanol, (c), 3,3-dimethoxybutene (contaminated with about 20 percent 2-methoxybutadiene); and (d), 4-methoxy-2 -butanone. The reactions were monitored by tlc. Reactions (a),(c) and (d) were complete after 24 hr and were worked up and dried in the manner of Example 1 to give (±)-6-hydroxy-2-methoxy-2,5,7,8 -tetramethylchroman. In reaction (b), a>50 percent conversion to (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman was indicated by tlc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
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Type
reactant
Reaction Step Ten
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( d )
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Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].C(OC)(OC)OC.C(C(C)=O)=C.[CH3:24][O:25][C:26]([CH:28]=[CH2:29])=[CH2:27].O=C(C)CCO.COC(OC)(C)C=C.COCCC(=O)C>CO>[OH:11][C:3]1[C:2]([CH3:1])=[C:8]2[C:6](=[C:5]([CH3:9])[C:4]=1[CH3:10])[O:7][C:26]([O:25][CH3:24])([CH3:27])[CH2:28][CH2:29]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCC(C)=O
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Six
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Seven
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C)C=C
Step Nine
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCO)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=C)(C)OC
Step Twelve
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried in the manner of Example 1

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.